molecular formula C20H24F3N3O B1401673 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone CAS No. 1311278-67-7

2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone

Cat. No. B1401673
M. Wt: 379.4 g/mol
InChI Key: SUHLPHAUQAXARP-UHFFFAOYSA-N
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Description

Physical And Chemical Properties Analysis

Physical and chemical properties include characteristics such as melting point, boiling point, density, and reactivity . Unfortunately, specific physical and chemical properties for this compound were not found in the search results.

Scientific Research Applications

Synthesis of Novel Heterocyclic Compounds

Researchers have developed synthetic routes to create novel heterocyclic compounds using structures similar to 2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone. For instance, the synthesis of new pyrazolo[1,5-a]pyrimidine, 1,2,4-triazolo[1,5-a]pyrimidine, and other derivatives incorporating thiazolo[3,2-a]benzimidazole moieties has been reported. These compounds demonstrated moderate antibacterial and antifungal activities, highlighting their potential in therapeutic applications (Abdel‐Aziz et al., 2008).

Antioxidant, Antitumor, and Antimicrobial Activities

Another study explored the microwave-assisted synthesis of pyrazolopyridines and evaluated their antioxidant, antitumor, and antimicrobial activities. This research signifies the potential of derivatives of the focal compound in developing new therapeutic agents with significant biological activities (El‐Borai et al., 2013).

Study of Structural Properties and Reactivity

Investigations into the structural properties and reactivity of related compounds have provided insights into their chemical behavior. For example, the study of N,N-dialkylaminobenzamides and their structural analogs has revealed details about the barriers to rotation around the carbon-amino nitrogen bond, contributing to a deeper understanding of their chemical reactivity and potential applications in materials science (Karlsen et al., 2002).

Photophysical Properties and Applications in Materials Science

Research on compounds with similar structures has also extended to the examination of their photophysical properties and potential applications in materials science. For example, the synthesis and characterization of azo-pendant polyamides capable of photoaligning chromonic lyotropic liquid crystals have been reported. This work demonstrates the role of such compounds in developing advanced materials for optical and electronic applications (Matsunaga et al., 2003).

Catalytic Behavior in Organic Synthesis

Furthermore, the synthesis and characterization of iron and cobalt dichloride complexes bearing 2-quinoxalinyl-6-iminopyridines derived from similar compounds have been studied for their catalytic behavior towards ethylene reactivity. This research highlights the utility of such compounds in catalysis and organic synthesis, indicating their versatility in chemical manufacturing processes (Sun et al., 2007).

properties

IUPAC Name

2-(diethylamino)-1-[3-[2-(dimethylamino)-5-(trifluoromethyl)pyridin-3-yl]phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24F3N3O/c1-5-26(6-2)13-18(27)15-9-7-8-14(10-15)17-11-16(20(21,22)23)12-24-19(17)25(3)4/h7-12H,5-6,13H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUHLPHAUQAXARP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CC(=O)C1=CC=CC(=C1)C2=C(N=CC(=C2)C(F)(F)F)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24F3N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

379.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Diethylamino-1-[3-(2-dimethylamino-5-trifluoro-methyl-pyridin-3-yl)-phenyl]-ethanone

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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